1-(Dichloromethyl)-3-methoxybenzene, also known as 1-(dichloromethyl)-4-methoxybenzene, is an organic compound characterized by a benzene ring substituted with a methoxy group and a dichloromethyl group. This compound is notable for its reactivity and potential applications in organic synthesis. The molecular formula of this compound is , and it has a molecular weight of approximately 191.05 g/mol.
This compound can be synthesized through various methods, primarily involving chloromethylation reactions of methoxybenzyl derivatives. It is commercially available from chemical suppliers, which provide it for research and industrial applications.
1-(Dichloromethyl)-3-methoxybenzene falls under the category of halogenated aromatic compounds. Its structure includes:
The synthesis of 1-(dichloromethyl)-3-methoxybenzene can be achieved through several methods:
The chloromethylation reactions require careful control of conditions such as temperature and reagent concentrations to maximize yield while minimizing side reactions.
The molecular structure of 1-(dichloromethyl)-3-methoxybenzene can be represented as follows:
COC1=CC=C(C=C1)C(Cl)ClThe compound features:
The compound has a boiling point around 210 °C and a melting point that varies depending on the purity and specific isomer present.
1-(Dichloromethyl)-3-methoxybenzene participates in various chemical reactions due to its functional groups:
Reactions typically require specific conditions such as solvent choice, temperature control, and reaction time to optimize yields and minimize byproducts.
The mechanism of action for 1-(dichloromethyl)-3-methoxybenzene involves its reactivity with various reagents due to the presence of both the dichloromethyl and methoxy groups:
1-(Dichloromethyl)-3-methoxybenzene finds its application primarily in organic synthesis, including:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5